molecular formula C8H4ClF3O4S B2494489 Methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate CAS No. 2137649-82-0

Methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate

Cat. No. B2494489
CAS RN: 2137649-82-0
M. Wt: 288.62
InChI Key: VPNCPEVPFPFWCX-UHFFFAOYSA-N
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Description

“Methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate” likely contains a benzoate group, a chlorosulfonyl group, and three fluorine atoms attached to the benzene ring. The presence of these functional groups could give this compound unique chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the positions of the chlorosulfonyl and trifluoromethyl groups on the benzene ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing nature of the chlorosulfonyl and trifluoromethyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the chlorosulfonyl and trifluoromethyl groups .

Scientific Research Applications

Radiosynthesis for Imaging

Methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate derivatives have been explored for their potential in radiosynthesis, particularly for imaging purposes. A study demonstrated the preparation of certain labeled compounds for imaging COX-1 and COX-2 isoforms through positron emission tomography. However, the compounds exhibited minimal specific binding to COX-1 and did not show identifiable COX-2-specific binding in various organs, indicating that they might not be suitable radioligands for in vivo biomarkers of COX enzymes due to marked non-specific binding (Fujisaki et al., 2005).

Anti-inflammatory and Analgesic Properties

Another area of research involves the synthesis of novel trihalomethyl-substituted pyrazoline methyl esters, which have shown promising antinociceptive effects in both chemical and thermal models of pain in mice. These compounds, such as MPF3, MPF4, and MPCl3, presented significant anti-hyperalgesic action without causing locomotive disorders, making them comparable to Celecoxib in an arthritic pain model. This suggests potential applications in the development of mild analgesics (Milano et al., 2008).

Synthetic Methods and Pharmacological Evaluation

In the field of chemistry and pharmacology, studies have focused on the controllable synthetic methods for certain derivatives of Methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate. For instance, a study reported a facile method for the preparation of 4-(3(5)-aryl-3(5)-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamides and their effects on a pathological pain model in mice. The compounds synthesized showed promising anti-inflammatory and analgesic activities without causing locomotive disorders, indicating potential therapeutic applications (Lobo et al., 2015).

Mechanism of Action

The mechanism of action would depend on the application of this compound. For example, chlorosulfonyl groups are often used in organic synthesis due to their electrophilicity .

Safety and Hazards

Compounds containing chlorosulfonyl groups can be hazardous. They may cause skin and eye irritation, and may be harmful if inhaled or swallowed .

properties

IUPAC Name

methyl 5-chlorosulfonyl-2,3,4-trifluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O4S/c1-16-8(13)3-2-4(17(9,14)15)6(11)7(12)5(3)10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNCPEVPFPFWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1F)F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate

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